A Comprehensive Technical Guide to 4-Bromo-3-methylbenzonitrile (CAS: 41963-20-6)
A Comprehensive Technical Guide to 4-Bromo-3-methylbenzonitrile (CAS: 41963-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Bromo-3-methylbenzonitrile (CAS No. 41963-20-6), a key organohalogen aromatic compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document collates essential information on its chemical and physical properties, detailed spectroscopic data, established synthesis protocols, and key applications, with a focus on its role in organic synthesis and drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
4-Bromo-3-methylbenzonitrile is a white to off-white crystalline solid at room temperature.[1] It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a nitrile functional group. This substitution pattern imparts unique reactivity, making it a versatile building block in organic chemistry.[2] The compound is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol and acetone.[1][2]
Table 1: Physicochemical Properties of 4-Bromo-3-methylbenzonitrile
| Property | Value | Reference |
| CAS Number | 41963-20-6 | [1][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₈H₆BrN | [2][4][6][7][9][10][12][13] |
| Molecular Weight | 196.04 g/mol | [3][4][6][7][10][12][14] |
| Appearance | White to light yellow crystalline powder | [1][8][10] |
| Melting Point | 53-57 °C | [3][8][14] |
| Solubility | Insoluble in water | [1][8] |
| SMILES | Cc1cc(ccc1Br)C#N | [2][4][6][9][14] |
| InChI Key | SKXUZFJOLNNWIG-UHFFFAOYSA-N | [4][9][14] |
Synthesis
The primary synthesis of 4-Bromo-3-methylbenzonitrile typically involves the bromination of 3-methylbenzonitrile.[1] A common method is electrophilic aromatic substitution, where a brominating agent is introduced under controlled acidic conditions to ensure regioselectivity. Another approach is radical bromination using N-bromosuccinimide (NBS) with a radical initiator.[1]
Experimental Protocol: Radical Bromination of 3-Methylbenzonitrile (Wohl-Ziegler Reaction)
This protocol is adapted from the general procedure for benzylic bromination, a common method for synthesizing such compounds.[15]
-
Materials: 3-Methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and an anhydrous solvent such as carbon tetrachloride (CCl₄).[15]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in the anhydrous solvent.[15]
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator.[15]
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by light.[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]
-
Once the reaction is complete, cool the mixture to room temperature.[15]
-
Filter off the succinimide byproduct.[15]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[15]
-
Remove the solvent under reduced pressure to yield the crude product.[15]
-
-
Purification: The crude 4-Bromo-3-methylbenzonitrile can be purified by recrystallization.[15]
-
Dissolve the crude solid in a minimum amount of a hot suitable solvent.[15]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[15]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[15]
-
Collect the crystals by vacuum filtration.[15]
-
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 4-Bromo-3-methylbenzonitrile. Experimental and theoretical studies using Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been conducted to investigate its vibrational properties.[16][17]
Table 2: Key Spectroscopic Data for 4-Bromo-3-methylbenzonitrile
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| FTIR (cm⁻¹) | 2217 (C≡N stretch) | [17] |
| FT-Raman (cm⁻¹) | 2338 (C≡N stretch), 1040, 522, 254 (C-Br vibrations) | [17][18] |
| GC-MS (m/z) | Top Peak: 116, 2nd Highest: 89, 3rd Highest: 115 | [4] |
A detailed theoretical and experimental study of its vibrational spectra has been performed using Density Functional Theory (DFT) with the B3LYP method.[16][17] The assignments for the vibrational modes have been reported, confirming the molecular structure.[18]
Applications in Organic Synthesis
4-Bromo-3-methylbenzonitrile is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of the bromine atom and the nitrile group allows for a variety of chemical transformations.
Key applications include:
-
Synthesis of Pharmaceutical Compounds: It is used in the synthesis of various pharmaceutical agents, including antihypertensive agents and kinase inhibitors.[1]
-
Agrochemicals: It serves as a precursor in the production of herbicides and insecticides.[1]
-
Materials Science: It is used in the preparation of nitrile-based polymers and liquid crystals.[1] It can also be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[3][8]
-
Proteomics Research: It is described as a nitrile compound for proteomics research.[7][8][12]
Safety and Handling
4-Bromo-3-methylbenzonitrile is considered a hazardous chemical.[1]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US).
-
Eye Protection: Eyeshields.
-
Hand Protection: Gloves.
It is recommended to handle this compound in a well-ventilated area and to store it in a cool, dry place away from incompatible substances to maintain its stability.[2]
Conclusion
4-Bromo-3-methylbenzonitrile is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its well-defined chemical properties and reactivity make it a key starting material for the synthesis of a wide range of complex organic molecules. This guide provides essential technical information to support its safe and effective use in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 41963-20-6: 4-Bromo-3-methylbenzonitrile | CymitQuimica [cymitquimica.com]
- 3. 4-溴-3-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-methylbenzonitrile | 41963-20-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. 4-Bromo-3-methylbenzonitrile | 41963-20-6 [chemicalbook.com]
- 9. 4-Bromo-3-methylbenzonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 41963-20-6・4-Bromo-3-methylbenzonitrile・321-28421・327-28423[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. 41963-20-6|4-Bromo-3-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 12. 4-Bromo-3-methylbenzonitrile, 98% | Fisher Scientific [fishersci.ca]
- 13. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 14. 4-Bromo-3-methylbenzonitrile 97 41963-20-6 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
